molecular formula C23H22N4O3 B2809681 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one CAS No. 1207056-87-8

2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one

货号: B2809681
CAS 编号: 1207056-87-8
分子量: 402.454
InChI 键: ULJQJCJOADFVHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a [3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group and at the 6-position with a 4-methylphenyl moiety. The isopropoxyphenyl and oxadiazole groups likely enhance lipophilicity and metabolic stability compared to simpler analogs.

属性

IUPAC Name

6-(4-methylphenyl)-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15(2)29-19-10-8-18(9-11-19)23-24-21(30-26-23)14-27-22(28)13-12-20(25-27)17-6-4-16(3)5-7-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQJCJOADFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Substitution on the Phenyl Ring: : The isopropoxy group is introduced via nucleophilic substitution reactions, often using isopropyl alcohol in the presence of a base like potassium carbonate (K₂CO₃).

  • Coupling Reactions: : The oxadiazole intermediate is then coupled with a pyridazinone derivative. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

化学反应分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the pyridazinone core, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Bases: K₂CO₃, NaOH

    Coupling Agents: DCC, EDC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

  • Antidiabetic Activity : Recent studies have highlighted the potential of similar oxadiazole derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes. Compounds with similar structures have shown significant inhibition of DPP-IV activity, leading to increased insulin secretion and reduced blood glucose levels in preclinical models .
  • Antimicrobial Properties : Research indicates that pyridazinone derivatives exhibit antimicrobial activity against various bacterial strains. The presence of the oxadiazole moiety enhances this activity by potentially disrupting bacterial cell wall synthesis or function .
  • Anti-inflammatory Effects : Compounds containing pyridazinone structures have been studied for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of compounds like 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one make them suitable for applications in OLED technology. Their ability to emit light when an electric current is applied can lead to advancements in display technologies .
  • Photovoltaic Devices : The compound's electronic characteristics may also be exploited in the development of organic photovoltaic cells, where its ability to absorb light and convert it into electrical energy can enhance solar energy conversion efficiency .

Case Study 1: DPP-IV Inhibition

A study involving a series of pyridazinone derivatives demonstrated that specific modifications to the oxadiazole ring significantly enhanced DPP-IV inhibitory activity. This led to improved glucose tolerance in diabetic rat models when administered at optimized dosages .

Case Study 2: Antimicrobial Testing

In vitro testing of related pyridazinone compounds against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential use as alternative antimicrobial agents .

作用机制

The mechanism of action of 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions, while the pyridazinone core may interact with active sites through coordination or covalent bonding. These interactions can modulate biological pathways, leading to therapeutic effects.

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name/ID Core Structure Substituents Molecular Weight Key Findings
Target Compound Pyridazin-3(2H)-one 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}; 6-(4-methylphenyl) ~428 (estimated) Hypothesized enhanced metabolic stability due to isopropoxy group.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl benzoate; phenethylamino linker Not provided Part of a series tested for unknown activity; pyridazine core may limit stability.
M455-0547 Pyridazin-3(2H)-one 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}; 6-(3-methoxyphenyl) 418.41 Benzodioxol moiety may enhance binding to PDE4 or COX enzymes.
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Dihydropyridazin-3(4H)-one 2-(4-methylphenyl); no oxadiazole substituent Not provided Anti-inflammatory activity (IC50 = 11.6 μM). Simpler structure may limit target engagement.
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one Pyridazin-3(2H)-one Triazole-sulfanyl substituent; ethoxy-phenyl ~432 (estimated) Triazole may introduce hydrogen-bonding interactions absent in oxadiazoles.

Key Differences and Implications

The 1,2,4-oxadiazole ring in the target compound is electron-withdrawing, which may enhance binding affinity to enzymatic targets compared to isoxazole (I-6273 ) or triazole ( ) derivatives.

Metabolic Stability

  • Isoxazole-containing compounds (e.g., I-6273 ) are prone to oxidative metabolism, whereas the oxadiazole in the target compound is more stable, as seen in related molecules .

Anti-Inflammatory Potential While the target compound’s activity is unconfirmed, the anti-inflammatory IC50 of 11.6 μM for 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one suggests that the pyridazinone core is pharmacologically active. The addition of the oxadiazole-isopropoxyphenyl group may enhance potency or selectivity.

生物活性

The compound 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and antimicrobial properties, supported by relevant data and case studies.

Molecular Structure

The structural composition of the compound includes:

  • Oxadiazole ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.
  • Phenyl groups : The presence of isopropoxy and methyl substituents enhances lipophilicity and influences interactions with biological targets.

Biological Activity Overview

Recent studies indicate that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Research has shown that derivatives containing oxadiazole rings can exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways.

CompoundIC50 (μM)Reference
Compound A0.52 (COX-II)
Compound B0.78 (Celecoxib)
Target CompoundTBDThis study

In vivo studies demonstrated that related compounds displayed a percentage inhibition of inflammation comparable to standard drugs like Celecoxib, indicating potential therapeutic applications in inflammatory diseases.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown varying degrees of effectiveness. For example, compounds with similar structures exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.

Cell LineCompound Concentration (μM)Viability (%)Reference
L92910085
A54950120

These results suggest that the target compound may possess selective cytotoxic properties, making it a candidate for further development in cancer therapy.

3. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented against various bacterial strains. The target compound's structure suggests potential activity against Gram-positive bacteria, similar to other oxadiazole-containing compounds.

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Study on COX Inhibition : A study evaluated the anti-inflammatory effects of oxadiazole derivatives in animal models, showing significant reduction in inflammation markers compared to controls.
  • Cytotoxicity Assessment : Another study tested a series of oxadiazole derivatives against human cancer cell lines, demonstrating that some compounds had IC50 values in the low micromolar range, indicating promising anticancer activity.

常见问题

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves forming the 1,2,4-oxadiazole and pyridazinone moieties, followed by coupling reactions. Key steps include:

  • Cyclocondensation : Reacting amidoximes with activated carbonyl derivatives (e.g., 4-isopropoxybenzoyl chloride) under reflux in anhydrous ethanol to form the oxadiazole ring. Temperature control (80–100°C) and nitrogen atmosphere are critical to minimize side reactions .
  • Methylation/Coupling : Introducing the pyridazinone core via nucleophilic substitution. Use of polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) enhances reactivity. Monitor intermediates by TLC (silica gel, ethyl acetate/hexane) and confirm purity via ¹H/¹³C NMR .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves final purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are essential for structural validation of intermediates and the final compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., oxadiazole C=N at ~160 ppm, pyridazinone carbonyl at ~170 ppm). Use deuterated DMSO or CDCl₃ for solubility .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline intermediates (e.g., dihydropyridazinone conformation) .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Solubility in DMSO/PBS must be validated to avoid false negatives .
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorogenic substrates. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or PARP .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s oxadiazole moiety and hydrophobic enzyme pockets. Compare binding free energies (ΔG) across analogs to explain variations in IC₅₀ values .
  • QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data to identify key substituents (e.g., 4-methylphenyl vs. fluorophenyl) driving activity .

Q. What strategies address discrepancies in synthetic yields reported across studies?

  • DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, optimize oxadiazole cyclization by testing solvent mixtures (ethanol/acetonitrile) and temperatures (60–120°C) .
  • In situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks (e.g., slow imine formation) .

Q. How can researchers evaluate the environmental impact of this compound during preclinical development?

  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae (OECD Guidelines 202/201). Measure EC₅₀ values and bioaccumulation potential (logKow) .
  • Degradation Studies : Simulate photolysis (UV light, pH 7) and hydrolysis (pH 2–9) to identify persistent metabolites. LC-MS/MS tracks degradation pathways .

Methodological Challenges and Solutions

Q. Overcoming low solubility in biological assays

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to enhance aqueous solubility. Characterize stability via dynamic light scattering (DLS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the pyridazinone ring, improving bioavailability .

Q. Addressing regioselectivity in oxadiazole functionalization

  • Directing Groups : Install temporary protecting groups (e.g., Boc on pyridazinone) to steer electrophilic substitution to the oxadiazole’s 5-position .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。